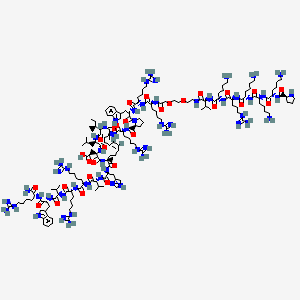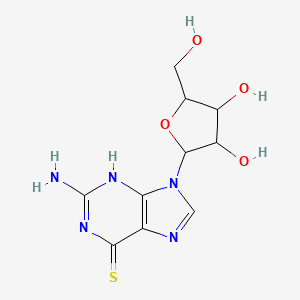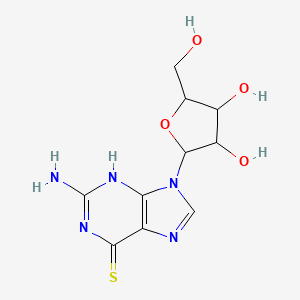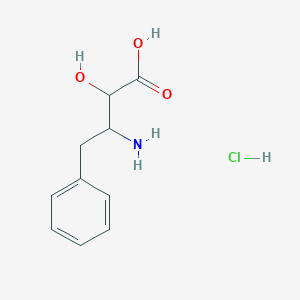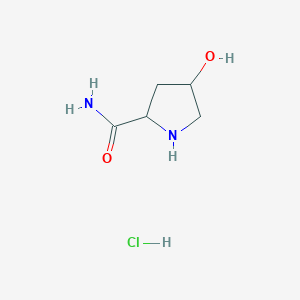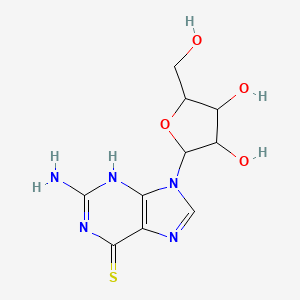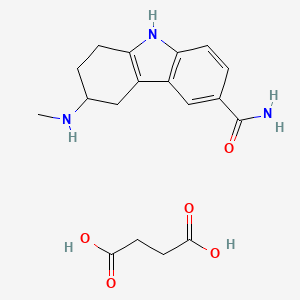
butanedioic acid,(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Frovatriptan succinate anhydrous is a selective serotonin (5-HT1B/1D) receptor agonist used primarily for the acute treatment of migraine attacks with or without aura in adults . It is a second-generation triptan that causes vasoconstriction of arteries and veins supplying blood to the head, thereby alleviating migraine symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Frovatriptan succinate anhydrous can be synthesized through various methods. One approach involves the crystallization of frovatriptan succinate in different solvent combinations, such as acetone and water, to obtain monohydrate and dihydrate forms. These hydrates can then be converted to anhydrous forms through solvent-mediated and solid-state transformation techniques . Another method involves preparing frovatriptan succinate in an amorphous form by dissolving it in suitable solvents and then removing the solvent .
Industrial Production Methods
Industrial production of frovatriptan succinate anhydrous typically involves optimizing the crystallization conditions to obtain the desired polymorphic form. This includes controlling the temperature, solvent concentration, and humidity levels to ensure the stability and purity of the anhydrous form .
Chemical Reactions Analysis
Types of Reactions
Frovatriptan succinate anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted frovatriptan derivatives.
Scientific Research Applications
Frovatriptan succinate anhydrous has several scientific research applications:
Chemistry: It is used to study the effects of serotonin receptor agonists on chemical pathways and reactions.
Biology: Researchers use it to investigate the biological mechanisms underlying migraine and other neurological disorders.
Medicine: It is widely studied for its efficacy in treating migraines and its potential use in other therapeutic areas.
Mechanism of Action
Frovatriptan succinate anhydrous exerts its effects by selectively binding to serotonin (5-HT1B/1D) receptors in cranial arteries . This binding causes vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission, thereby providing relief from migraine symptoms . The compound has a high affinity for these receptors and does not significantly affect GABA-mediated channel activity or benzodiazepine binding sites .
Comparison with Similar Compounds
Similar Compounds
Frovatriptan succinate anhydrous is structurally and pharmacologically related to other selective 5-HT1B/1D receptor agonists, including:
- Sumatriptan
- Zolmitriptan
- Rizatriptan
- Naratriptan
Uniqueness
Frovatriptan succinate anhydrous is unique among triptans due to its longer half-life, which provides sustained relief from migraine symptoms . It also has a high affinity for 5-HT1B receptors, making it particularly effective in treating migraines associated with menstruation .
Properties
IUPAC Name |
butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTHWNUUXINXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride](/img/structure/B13397150.png)
![5-[3-[bis(4-methoxyphenyl)-phenyl-methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxyhexyl]pentanamide](/img/structure/B13397153.png)
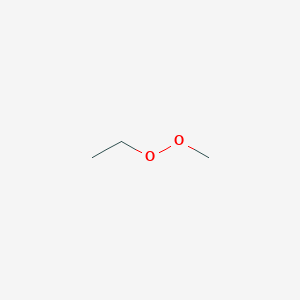
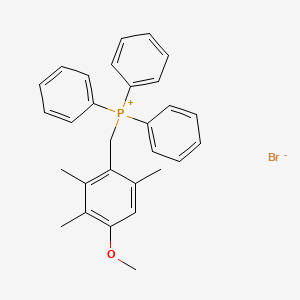
![6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one](/img/structure/B13397181.png)
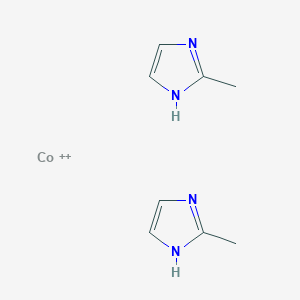
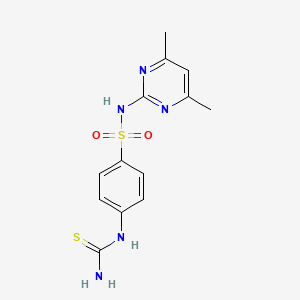
![1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397189.png)
